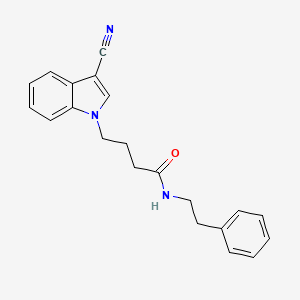![molecular formula C23H16O2 B14177809 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 923037-30-3](/img/structure/B14177809.png)
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one is a complex organic compound that features a unique structure combining naphthalene, furan, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the condensation of 1-naphthol with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It has been found to inhibit NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. This inhibition can lead to anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-yl: Shares the naphthalene and furan moieties but differs in the presence of an oxirane ring.
5-(Naphthalen-1-yl)furan-2-carbaldehyde: Contains the naphthalene and furan groups but has an aldehyde functional group instead of the prop-2-en-1-one structure.
4-Ethoxynaphthalen-1-yl(furan-2-yl)methanone: Similar structure with an ethoxy group and a methanone linkage.
Uniqueness
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one is unique due to its combination of naphthalene, furan, and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
923037-30-3 |
|---|---|
Fórmula molecular |
C23H16O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-(5-naphthalen-1-ylfuran-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H16O2/c24-22(18-8-2-1-3-9-18)15-13-19-14-16-23(25-19)21-12-6-10-17-7-4-5-11-20(17)21/h1-16H |
Clave InChI |
LNPSLGMOGPNIPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
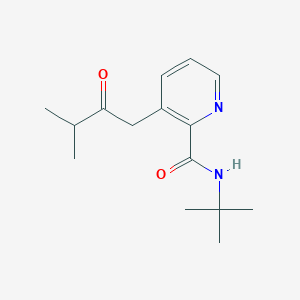

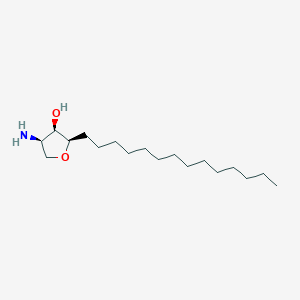
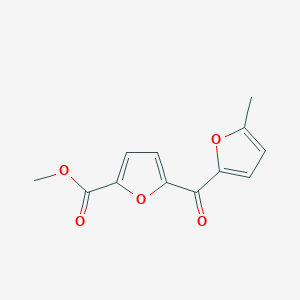

![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
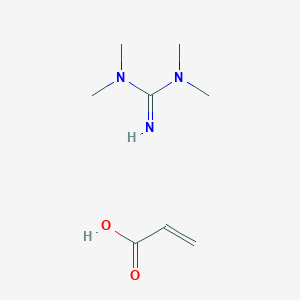
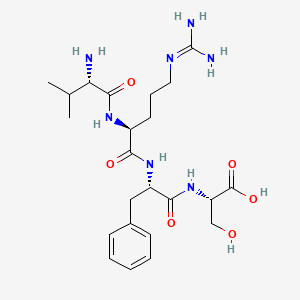

![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
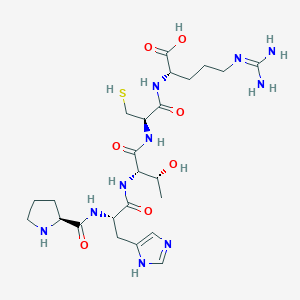
![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
